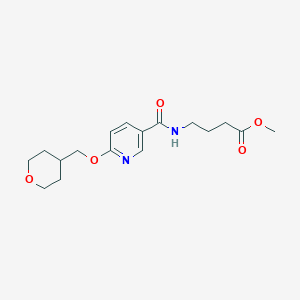

methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate is a complex organic compound that features a nicotinamide moiety linked to a butanoate ester through a tetrahydro-2H-pyran-4-ylmethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate typically involves multiple steps:

Formation of the Tetrahydro-2H-pyran-4-ylmethoxy Intermediate: This step involves the reaction of tetrahydro-2H-pyran with methanol in the presence of an acid catalyst to form the tetrahydro-2H-pyran-4-ylmethoxy group.

Nicotinamide Coupling: The tetrahydro-2H-pyran-4-ylmethoxy intermediate is then coupled with nicotinamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Esterification: The final step involves the esterification of the nicotinamide derivative with butanoic acid in the presence of a catalyst like sulfuric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted nicotinamide derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting nicotinamide-related pathways.

Biological Studies: The compound can be used to study the effects of nicotinamide derivatives on cellular processes.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or bioactivity.

Wirkmechanismus

The mechanism of action of methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate involves its interaction with molecular targets such as enzymes or receptors that recognize the nicotinamide moiety. This interaction can modulate various biochemical pathways, leading to effects such as enzyme inhibition or activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinamide: A simpler compound with similar biological activity.

Methyl nicotinate: Another ester derivative of nicotinamide.

Tetrahydro-2H-pyran-4-ylmethanol: A related compound with a similar tetrahydro-2H-pyran moiety.

Uniqueness

Methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate is unique due to its combination of a nicotinamide moiety with a tetrahydro-2H-pyran-4-ylmethoxy group, which can confer distinct chemical and biological properties not found in simpler analogs.

Biologische Aktivität

Methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C19H22N2O3

Molecular Weight : 326.4 g/mol

CAS Number : 2034278-09-4

The compound features a methyl group attached to a butanoate moiety, along with a nicotinamide derivative that includes a tetrahydro-2H-pyran substituent. This unique structure is believed to contribute to its biological effects.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing energy metabolism and cellular signaling.

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, including those related to the central nervous system, which could lead to neuroprotective effects.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 20 | Cell cycle arrest |

Neuroprotective Effects

The compound also shows promise in neuroprotection. In animal models of neurodegenerative diseases, it has been observed to reduce neuronal cell death and improve cognitive function. This effect is likely due to its ability to modulate neurotransmitter levels and reduce inflammation in neural tissues.

Case Studies

-

Case Study on Cancer Treatment :

- A study conducted on mice bearing xenografts of human breast cancer cells showed significant tumor reduction when treated with this compound compared to controls. The treatment group exhibited a 45% reduction in tumor size after four weeks.

-

Neurodegenerative Disease Model :

- In a model of Alzheimer's disease, administration of the compound resulted in improved memory performance in behavioral tests. Histological analysis revealed decreased amyloid plaque formation in treated animals, suggesting a potential role in modulating amyloid precursor protein processing.

Research Findings

Recent research has focused on elucidating the pharmacokinetics and safety profile of this compound:

- Absorption and Metabolism : Studies indicate that the compound is well absorbed when administered orally, with peak plasma concentrations occurring within two hours.

- Toxicity Profile : Toxicological assessments have shown that the compound exhibits low toxicity in both acute and chronic exposure scenarios, making it a candidate for further development.

Eigenschaften

IUPAC Name |

methyl 4-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-22-16(20)3-2-8-18-17(21)14-4-5-15(19-11-14)24-12-13-6-9-23-10-7-13/h4-5,11,13H,2-3,6-10,12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCJAAMDHVDIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.